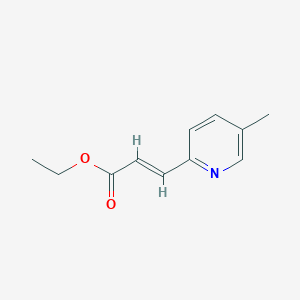

(E)-Ethyl 3-(5-methylpyridin-2-yl)acrylate

Description

Chemical Significance and Historical Context of (E)-Ethyl 3-(5-methylpyridin-2-yl)acrylate

This compound, systematically known as ethyl (E)-3-(5-methylpyridin-2-yl)prop-2-enoate, belongs to the family of pyridine-substituted acrylate esters that have gained prominence in modern synthetic chemistry. The compound features a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 grams per mole, with the Chemical Abstracts Service registry number 1415132-09-0. The structural architecture of this molecule combines the electron-rich pyridine heterocycle with the electron-deficient acrylate moiety, creating a push-pull electronic system that influences both its reactivity patterns and coordination behavior.

The historical development of pyridine-containing acrylates can be traced to the broader investigation of heterocyclic compounds in pharmaceutical and materials science applications. The specific interest in this compound emerged from research into compounds that could serve as versatile intermediates in synthetic pathways while maintaining structural features conducive to coordination chemistry applications. The compound's creation date in chemical databases dates back to 2015, indicating its relatively recent emergence in the chemical literature.

The significance of this compound extends beyond its structural novelty to encompass its utility in various synthetic transformations. Research has demonstrated that compounds containing both pyridine and acrylate functionalities exhibit enhanced reactivity in certain catalytic processes, particularly those involving transition metal complexes. The methyl substitution at the 5-position of the pyridine ring introduces steric and electronic modifications that can influence the compound's coordination behavior and overall reactivity profile.

The development of efficient synthetic routes to this compound has been an area of active research, with several methodologies reported in the literature. These synthetic approaches have evolved to optimize yield, selectivity, and environmental considerations, reflecting the growing importance of this compound in both academic and industrial settings. The compound's versatility as a synthetic intermediate has made it particularly valuable in the preparation of more complex molecular architectures, especially those requiring precise control over stereochemistry and functional group positioning.

Role in Coordination Chemistry and Catalytic Systems

The coordination chemistry of this compound represents a fascinating intersection of heterocyclic chemistry and organometallic science. The compound's structural features provide multiple potential coordination sites, including the pyridine nitrogen atom and the acrylate carbonyl oxygen, making it an attractive ligand for various metal centers. Research has shown that pyridine-containing acrylates can function as versatile ligands in coordination complexes, exhibiting both monodentate and potentially bidentate coordination modes depending on the metal center and reaction conditions.

The application of this compound in catalytic systems has been particularly noteworthy in the context of palladium-catalyzed reactions. Studies have demonstrated that pyridyl-containing ligands can significantly influence the catalytic behavior of palladium complexes, particularly in polymerization reactions involving ethylene and methyl acrylate. The electronic properties of the pyridine ring, modified by the methyl substituent, can fine-tune the catalytic activity and selectivity of the resulting metal complexes.

The mechanistic insights gained from studying this compound in catalytic systems have provided valuable information about the role of pyridine-based ligands in controlling reaction pathways. Research has revealed that the coordination of the pyridine nitrogen to metal centers can stabilize intermediate species and influence the stereochemical outcome of catalytic transformations. The presence of the acrylate functionality adds another dimension to the coordination chemistry, as it can participate in various reaction modes including insertion reactions and coordination through the carbonyl oxygen.

The compound has also found applications in hydroamination reactions, where triflic acid has been employed as an efficient catalyst for the reaction between 2-aminopyridines and ethyl acrylate derivatives. These studies have shown that the electronic nature of the pyridine ring significantly affects the reactivity, with electron-donating substituents like the methyl group enhancing the reaction rate and yield. The anti-Markovnikov selectivity observed in these reactions has been attributed to the unique electronic properties imparted by the pyridine-acrylate combination.

Recent investigations have explored the use of this compound as a building block for more complex coordination polymers and metal-organic frameworks. The compound's ability to bridge multiple metal centers through its different coordination sites makes it particularly suitable for the construction of extended network structures. These materials have shown promise in various applications, including catalysis, gas storage, and separation technologies, highlighting the continued relevance of this compound in modern materials science.

Properties

IUPAC Name |

ethyl (E)-3-(5-methylpyridin-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-11(13)7-6-10-5-4-9(2)8-12-10/h4-8H,3H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWGHICRWMFWAT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=NC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(E)-Ethyl 3-(5-methylpyridin-2-yl)acrylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The nature of these interactions often involves the formation of stable complexes that facilitate the catalytic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of proteins involved in the synthesis of pyridinylboronic acids and esters, which are crucial for various cellular functions. Additionally, this compound can alter the expression of genes related to metabolic pathways, thereby impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported to participate in the catalytic protodeboronation of pinacol boronic esters, a reaction that involves radical approaches and formal anti-Markovnikov hydromethylation of alkenes. These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental factors, leading to changes in its biochemical activity. Additionally, long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. For instance, studies have indicated that high doses of this compound can cause significant changes in enzyme activity and metabolic flux, leading to potential toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s role in the metabolism of pyridinylboronic acids and esters is particularly noteworthy, as it influences the synthesis and degradation of these important biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels, further highlighting its significance in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its biochemical activity. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall function in biochemical reactions.

Biological Activity

(E)-Ethyl 3-(5-methylpyridin-2-yl)acrylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 219.24 g/mol

The compound features an acrylate functional group and a pyridine ring, which are known for their diverse biological activities. The presence of the methyl group on the pyridine ring contributes to its unique chemical properties and potential reactivity.

Enzyme Interactions

This compound plays a significant role in various biochemical reactions, particularly through interactions with enzymes. It has been observed to influence enzyme activity in several contexts:

- Suzuki–Miyaura Coupling Reaction : This compound interacts with enzymes involved in this transition metal-catalyzed carbon–carbon bond-forming reaction, showcasing its utility in synthetic organic chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound:

- Cell Signaling and Gene Expression : The compound modulates cell signaling pathways and gene expression, which can lead to alterations in cellular metabolism. It has been shown to affect proteins involved in the synthesis of pyridinylboronic acids and esters, crucial for various cellular functions.

The molecular mechanisms through which this compound exerts its effects include:

- Binding Interactions : The compound binds to biomolecules, resulting in enzyme inhibition or activation. For instance, it participates in the catalytic protodeboronation of pinacol boronic esters, a reaction that involves radical approaches and formal anti-Markovnikov hydromethylation of alkenes.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Lower Doses : At lower concentrations, the compound may exhibit beneficial effects on cellular function.

- Higher Doses : Conversely, higher doses can lead to toxic effects, significantly altering enzyme activity and metabolic pathways.

Transport and Distribution

Understanding the transport and distribution of this compound within cells is essential for elucidating its biochemical effects. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes.

Table 1: Summary of Biological Activities

| Study/Reference | Biological Activity | Findings |

|---|---|---|

| Enzyme Interaction | Influences Suzuki–Miyaura coupling reactions | |

| Cellular Signaling | Modulates gene expression and metabolism | |

| Dosage Effects | Beneficial at low doses; toxic at high doses |

Scientific Research Applications

Chemical Synthesis

One of the primary applications of (E)-Ethyl 3-(5-methylpyridin-2-yl)acrylate is in the synthesis of more complex organic molecules. It serves as a versatile building block due to its functional groups that can undergo various chemical reactions.

Stereospecific Synthesis

Research has demonstrated that this compound can be synthesized via stereospecific methods, which are crucial for producing compounds with specific configurations. For instance, studies have shown that using DABCO-mediated reactions allows for the coupling of (E)-Ethyl 3-acrylates with various nucleophiles, yielding high yields of aryloxy substituted products .

| Reaction Type | Yield | Conditions |

|---|---|---|

| DABCO-mediated coupling | High | 1–3 hours at room temperature |

| Horner-Wadsworth-Emmons | Moderate | Phosphonates with aldehydes |

Medicinal Chemistry

The pharmacological potential of this compound is noteworthy, particularly in drug development. Its derivatives have been investigated for their activity against various biological targets.

Pharmacological Studies

Case studies indicate that derivatives of this compound exhibit significant activity as pharmacological agents. For example, a compound related to this structure demonstrated promising results in modulating muscarinic acetylcholine receptors, which are vital in numerous physiological processes .

| Compound | Target | Activity |

|---|---|---|

| Compound 3g | Muscarinic receptors | PAM activity observed |

| Related compound | Electrical field stimulation | Increased contraction response |

Polymer Science

This compound is also relevant in the field of polymer chemistry where it can be used to synthesize functionalized polymers.

Polymerization Reactions

The compound can undergo radical polymerization to form copolymers with enhanced properties. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.

| Polymer Type | Properties Enhanced |

|---|---|

| Copolymers | Thermal stability, mechanical strength |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The compound’s pyridine ring substituents and ester groups differentiate it from analogs. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Pyridine Acrylates

Key Observations:

- Substituent Position : The target compound’s methyl group at the pyridine 2-position contrasts with analogs bearing substituents at the 3-position (e.g., 5-methoxy or trifluoromethyl groups) . Positional differences influence electronic conjugation and steric interactions.

- Electron-Donating vs. Electron-Withdrawing Groups : The 5-methyl group in the target compound is electron-donating, enhancing pyridine ring electron density, whereas trifluoromethyl () and bromo () groups are electron-withdrawing, reducing reactivity in electrophilic substitutions.

Electronic and Steric Effects

- Steric Hindrance : The ethyl ester in the target compound may slow nucleophilic attacks compared to smaller methyl esters (e.g., ) .

Preparation Methods

Palladium-Catalyzed Heck-Type Coupling

One of the most documented and efficient methods involves the palladium-catalyzed coupling of 5-substituted pyridine derivatives with ethyl acrylate under basic conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Bromopyridin-2-amine (0.568 g), ethyl acrylate (0.429 mL), triethylamine (0.682 mL), dichlorobis(tri-o-tolylphosphine)palladium (0.262 g), N,N-dimethylformamide (6 mL) | The mixture is stirred at 100 °C for 6 hours to facilitate coupling. |

| 2 | Saturated aqueous sodium bicarbonate solution | Quenching the reaction. |

| 3 | Ethyl acetate extraction, drying over anhydrous sodium sulfate | Work-up to isolate the organic phase. |

| 4 | Silica gel column chromatography (hexane/ethyl acetate) | Purification of the product. |

Yield: Approximately 82% of the target ethyl acrylate derivative.

This method, while demonstrated for related amino-bromo pyridine derivatives, can be adapted for 5-methylpyridin-2-yl substrates, where the bromide is replaced by the methyl group, or via similar coupling strategies using appropriate precursors.

Knoevenagel Condensation Approach

A classical alternative involves the Knoevenagel condensation between 5-methylpyridine-2-carbaldehyde and ethyl acetoacetate or ethyl acrylate derivatives under basic catalysis. This reaction forms the α,β-unsaturated ester with high stereoselectivity favoring the (E)-isomer.

Typical conditions include:

- Base catalysts such as piperidine, ammonium acetate, or triethylamine.

- Solvents like ethanol or toluene.

- Reflux conditions with water removal to drive the reaction forward.

Though specific experimental details for (E)-Ethyl 3-(5-methylpyridin-2-yl)acrylate are scarce in the searched literature, this method is a well-established route for related acrylate esters.

Acid-Catalyzed Esterification and Subsequent Functionalization

Another preparative strategy involves multi-step synthesis starting from pyridine derivatives:

- Preparation of 3-ethoxy ethyl acrylate intermediates by acid-catalyzed reactions involving vinyl ethyl ether and trichloroacetyl chloride.

- Subsequent substitution or coupling reactions to introduce the 5-methylpyridin-2-yl moiety.

A patented method for 3-ethoxy ethyl acrylate preparation involves:

| Step | Reaction Conditions | Notes |

|---|---|---|

| 1 | Dropwise addition of vinyl ethyl ether to trichloroacetyl chloride at 20-40 °C, reaction for 1-10 h | Formation of intermediate compound. |

| 2 | Evaporation of low boiling by-products under reduced pressure below 40 °C | Purification step. |

| 3 | Addition of organic base (triethylamine or diisopropylethylamine) and ethanol, reaction at 20-50 °C for 1-10 h | Ester formation. |

| 4 | Filtration and evaporation of ethanol under reduced pressure below 50 °C | Concentration of product. |

| 5 | Addition of acid catalyst (potassium bisulfate or sodium bisulfate), heating to 50-100 °C under nitrogen atmosphere for 1-10 h | Final esterification and purification. |

| 6 | Reduced pressure distillation to isolate 3-ethoxy ethyl acrylate | Product isolation. |

This method offers advantages in yield, purity, and environmental friendliness and may be adapted for the target compound's synthesis by subsequent functionalization steps.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

Catalyst Selection: Palladium catalysts with bulky phosphine ligands are effective in coupling reactions, providing high yields and selectivity. Organic bases such as triethylamine facilitate the deprotonation and drive the reaction forward.

Reaction Conditions: Elevated temperatures (around 100 °C) are often necessary for coupling reactions, while milder temperatures suffice for condensation and esterification steps.

Purification: Silica gel chromatography remains the standard for isolating the pure compound, although recrystallization and distillation can be employed depending on the method.

Environmental and Economic Factors: The acid-catalyzed esterification method emphasizes green chemistry principles, including solvent recovery, low waste generation, and use of inexpensive reagents, making it attractive for scale-up.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-Ethyl 3-(5-methylpyridin-2-yl)acrylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via aldol condensation. A standard procedure involves reacting 5-methylpyridine-2-carbaldehyde with ethyl acrylate in the presence of a base (e.g., potassium carbonate) under reflux in ethanol. Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), catalyst loading (5–10 mol%), and reaction time (6–12 hours). Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodology :

- 1H NMR : A doublet (J ≈ 16 Hz) at δ 6.3–6.5 ppm for the α,β-unsaturated ester protons and a singlet for the pyridyl methyl group at δ 2.3–2.5 ppm.

- 13C NMR : A carbonyl peak at ~165 ppm (ester) and aromatic carbons between 120–150 ppm.

- IR : Strong C=O stretch at ~1700 cm⁻¹ and conjugated C=C stretch near 1600 cm⁻¹.

- X-ray crystallography (using SHELX programs) confirms stereochemistry and molecular packing .

Advanced Research Questions

Q. How does the methyl substituent on the pyridine ring influence the electronic properties and reactivity of this compound compared to halogen-substituted analogs?

- Methodology : The electron-donating methyl group increases electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity at the ortho/para positions. Computational studies (e.g., DFT) reveal reduced electrophilicity compared to bromo/chloro analogs (e.g., (E)-Ethyl 3-(5-bromopyridin-2-yl)acrylate), which show higher reactivity in cross-coupling reactions. Compare Fukui indices and molecular electrostatic potential maps to quantify substituent effects .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodology :

- Systematic Structure-Activity Relationship (SAR) Studies : Vary substituents (e.g., methoxy, amino) and assess bioactivity against standardized assays (e.g., MIC for antimicrobial activity).

- Controlled Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols to minimize variability.

- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify trends in potency or selectivity .

Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina; prioritize poses with lowest binding energies.

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns simulations to validate docking results .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.